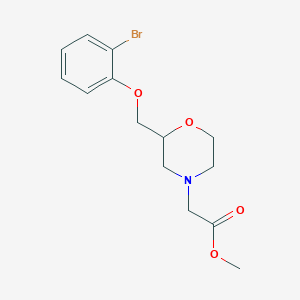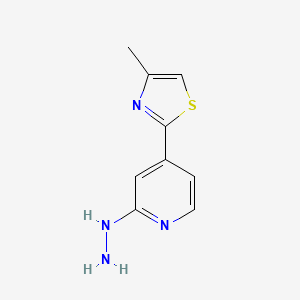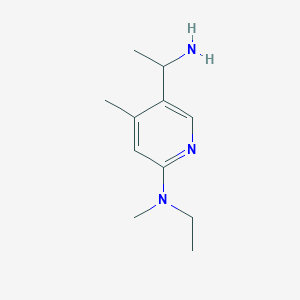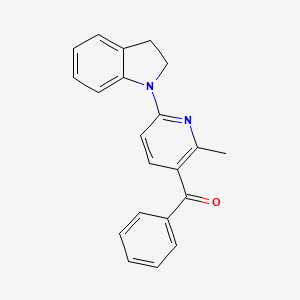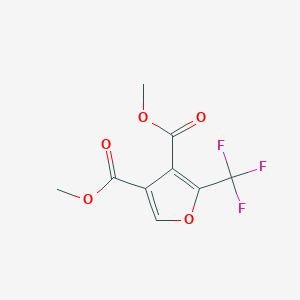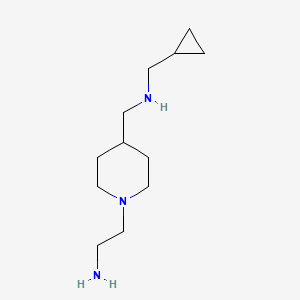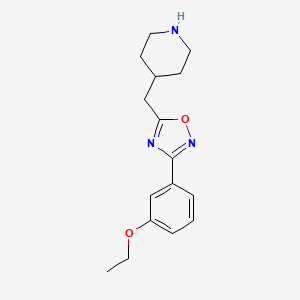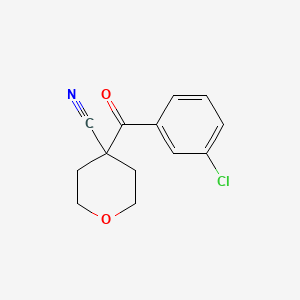
4-(3-Chlorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chlorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile is a chemical compound with the molecular formula C13H12ClNO2 and a molecular weight of 249.69 g/mol . This compound is characterized by the presence of a chlorobenzoyl group attached to a tetrahydro-2H-pyran ring, which also contains a carbonitrile group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 4-(3-Chlorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile can be achieved through multicomponent reactions. One efficient method involves the reaction of 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile . This reaction proceeds through a Michael addition followed by intramolecular cyclization, resulting in high yields (65-98%) without the need for a metal catalyst .
化学反応の分析
4-(3-Chlorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures
科学的研究の応用
4-(3-Chlorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
作用機序
The mechanism of action of 4-(3-Chlorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets and pathways. The chlorobenzoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The carbonitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .
類似化合物との比較
4-(3-Chlorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile can be compared with other similar compounds, such as:
4-Cyanotetrahydropyran: This compound has a similar tetrahydropyran ring but lacks the chlorobenzoyl group.
Tetrahydro-2H-pyran-4-carbonitrile: Similar in structure but without the chlorobenzoyl group, making it less reactive in certain chemical reactions.
Benzo[h]pyrano[2,3-b]quinoline derivatives: These compounds have a fused pyran ring system and exhibit different chemical and biological properties.
特性
分子式 |
C13H12ClNO2 |
|---|---|
分子量 |
249.69 g/mol |
IUPAC名 |
4-(3-chlorobenzoyl)oxane-4-carbonitrile |
InChI |
InChI=1S/C13H12ClNO2/c14-11-3-1-2-10(8-11)12(16)13(9-15)4-6-17-7-5-13/h1-3,8H,4-7H2 |
InChIキー |
DIWNZWDSWPOSFJ-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1(C#N)C(=O)C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-(4-ethylphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11795423.png)




![tert-Butyl 4-((2-(ethoxycarbonyl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate](/img/structure/B11795440.png)
